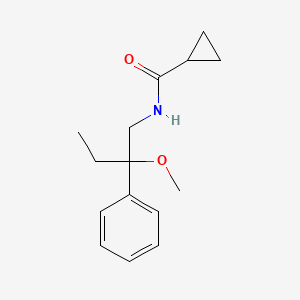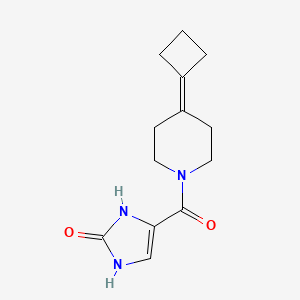![molecular formula C17H16N2O4S2 B2718540 benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 391228-55-0](/img/structure/B2718540.png)
benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate, also known as BTMDSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Efficient Synthesis in Drug Discovery
Benzo[d]thiazole derivatives are crucial in synthetic and medicinal chemistry, serving as building blocks in drug discovery. Their structural diversity allows for extensive exploration of chemical space around molecular targets. For instance, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives exhibit varied bioactivities, highlighting the compound's versatility in designing new therapeutic agents (Durcik et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the query compound, have been shown to significantly inhibit corrosion in metals. This application is vital in extending the lifespan of materials in harsh chemical environments, such as carbon steel in hydrochloric acid solutions (Hu et al., 2016).
Anticancer Activity and DNA Interaction
Mixed-ligand copper(II)-sulfonamide complexes, incorporating benzo[d]thiazol-2-yl derivatives, have shown promising DNA binding, cleavage, and anticancer activities. This suggests their potential in developing novel cancer therapies by targeting DNA or inducing apoptosis in tumor cells (González-Álvarez et al., 2013).
Security Ink Development
The novel V-shaped molecule, a derivative of benzo[d]thiazol-2-yl, exhibits unique properties suitable for security ink applications. Its morphology-dependent fluorochromism can be triggered by mechanical force or pH changes, providing a basis for anti-counterfeiting measures (Lu & Xia, 2016).
Fluorescent Chemosensors
Benzo[d]thiazole derivatives have been utilized as fluorescent chemosensors for detecting metal ions, such as Fe3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their application in environmental monitoring and biochemical assays (Khan, 2020).
Mécanisme D'action
Target of Action
The primary targets of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
The exact mode of action of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. This suggests that this compound may also interact with these targets, leading to anti-inflammatory effects.
Biochemical Pathways
The biochemical pathways affected by benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Given the reported anti-inflammatory activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways related to inflammation.
Result of Action
The molecular and cellular effects of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Benzothiazole derivatives have been reported to show inhibition of albumin denaturation , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19(2)25(21,22)13-9-7-12(8-10-13)17(20)23-11-16-18-14-5-3-4-6-15(14)24-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGTLKKRSTKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)


![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)
![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)






![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)